molecular formula C₂₁H₂₀ClNO₅ B1142177 (S,S)-Asenapine Maleate CAS No. 135883-08-8

(S,S)-Asenapine Maleate

Cat. No.: B1142177
CAS No.: 135883-08-8
M. Wt: 401.84
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Description

(S,S)-Asenapine Maleate is a high-purity chemical reagent provided for research purposes. It is the maleate salt of a dibenzo-oxepino pyrrole derivative, which is classified as an atypical antipsychotic . Asenapine's research value stems from its unique multi-receptor pharmacology. It functions as an antagonist at a range of dopamine (D2, D3), serotonin (5-HT2A, 5-HT2C, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors . Notably, a 2024 study revealed that asenapine also acts as a strong activator of the human TAAR1 receptor, a key regulator of dopamine and serotonin signaling, providing a new potential mechanism of action for neuroscience investigations . This broad receptor profile makes (S,S)-Asenapine Maleate a valuable tool for studying the neuropharmacology of psychiatric conditions, particularly in models of schizophrenia and bipolar disorder . Its efficacy in acute mania associated with bipolar I disorder has been demonstrated in clinical trials, where it was effective as both a monotherapy and an adjunct to mood stabilizers like lithium or valproate . A key characteristic of the parent compound is its very low oral bioavailability, which has driven research into alternative delivery systems, such as sublingual and transdermal formulations, to improve its pharmacokinetic profile . This reagent is strictly for use in laboratory research to further explore these mechanisms and applications.

Properties

CAS No.

135883-08-8

Molecular Formula

C₂₁H₂₀ClNO₅

Molecular Weight

401.84

Synonyms

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate;  trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; 

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of S,s Asenapine Maleate

Stereoselective Synthesis Routes for (S,S)-Asenapine Maleate (B1232345) Precursors

Achieving the specific (S,S) stereochemistry of asenapine (B1667633) is critical for its pharmacological activity. To this end, researchers have developed enantioselective synthetic routes that establish the required chiral centers early in the process, avoiding the need for resolution at later stages.

A notable strategy for the synthesis of optically pure (+)-asenapine employs the Ireland-Claisen rearrangement as the pivotal step. rsc.orgnih.govrsc.org This rsc.orgrsc.org-sigmatropic rearrangement is a powerful tool for stereocontrolled carbon-carbon bond formation. researchgate.net The synthesis commences with commercially available (S)-ethyl lactate, which serves as the chiral pool starting material. rsc.orgresearchgate.net

Alternative to chiral pool-based methods, catalytic asymmetric synthesis offers a direct route to enantiomerically enriched compounds. For (+)-asenapine, an asymmetric total synthesis has been reported where the key steps involve an organocatalytic Michael addition of aldehydes to trans-nitroalkenes, followed by a reductive cyclization. researchgate.netrsc.org

In 2019, a shortened asymmetric synthesis was published that utilized an organocatalytic Michael addition as the central strategy. researchgate.net This was followed by the established Ullmann cyclization to yield the final asenapine structure with an enantiomeric excess greater than 94%. researchgate.net This approach highlights the power of organocatalysis in constructing complex chiral molecules efficiently.

Resolution Techniques for Enantiomeric Separation of Asenapine Intermediates

When a racemic synthesis is performed, the separation of enantiomers becomes a critical downstream process. For asenapine, a novel method utilizing cyclodextrin (B1172386) (CD)-modified capillary zone electrophoresis has been developed for the effective chiral separation of its enantiomers. researchgate.net

In developing this method, fifteen different cyclodextrins were screened for their enantiodiscriminating capabilities, with β-cyclodextrin (β-CD) identified as the most effective chiral selector. To achieve optimal separation, an orthogonal experimental design was used to fine-tune various parameters. The validated method, capable of baseline separation with a resolution (Rs) of 2.40 ± 0.04, was established under specific conditions. researchgate.net Further studies using ROESY NMR spectroscopy, ESI-mass spectrometry, and molecular modeling determined that the asenapine-β-CD inclusion complex has a 1:1 stoichiometry. researchgate.net

Parameter Optimized Condition
Chiral Selector7 mM β-cyclodextrin (β-CD)
Background Electrolyte160 mM TRIS-acetate buffer
pH3.5
Temperature20 °C
Applied Voltage15 kV
Resulting Resolution (Rs) 2.40 ± 0.04

Table based on data from Szabó et al. researchgate.net

Optimization of Crystallization Processes for (S,S)-Asenapine Maleate Salt

The final physical form of an active pharmaceutical ingredient is critical for its stability, solubility, and manufacturability. Consequently, significant effort has been directed towards optimizing the crystallization of (S,S)-asenapine maleate. A specific process has been developed to produce a desired orthorhombic crystalline form, which involves crystallization by cooling a solution of asenapine maleate in an ethanol/water mixture, ideally in a 9:1 volume ratio. google.com This process can be enhanced by seeding the solution with pre-existing crystals of the target orthorhombic form to ensure consistent results. google.com

Another approach yields a distinct crystalline form, designated Form S. This method involves dissolving asenapine maleate in methanol (B129727) and subsequently adding an anti-solvent, such as methyl tert-butyl ether, to induce crystallization upon cooling. epo.org This Form S can then be converted into the monoclinic Form H through a solvent-mediated transformation using isopropanol. epo.org For large-scale production, a commercially scalable process was developed that involves the base-promoted isomerization of a cis-lactam intermediate to the desired trans-lactam, which can be isolated without chromatography, followed by an optimized crystallization of the final maleate salt. researchgate.net

Investigation of Polymorphic Forms and Crystallinity of (S,S)-Asenapine Maleate

(S,S)-Asenapine maleate is known to exist in multiple crystalline forms, or polymorphs, each with distinct physicochemical properties. fda.gov The two most well-characterized polymorphs are the monoclinic form (designated Form H) and the orthorhombic form (designated Form L). google.comkcl.ac.uk

The monoclinic Form H, first described by Funke et al., has a melting point of 141-145°C, while the orthorhombic Form L melts in the range of 138-142°C. google.comgoogle.com Form H is considered the most stable polymorph at ambient temperature. fda.gov However, the marketed sublingual tablet formulation contains the orthorhombic Form L. kcl.ac.uk This is because reproducible manufacturing of microcrystalline Form H of high polymorphic purity proved challenging. google.comkcl.ac.uk

These polymorphic forms can be unequivocally distinguished using a variety of analytical techniques, including Infrared and Raman Spectroscopy, Solid State Nuclear Magnetic Resonance (SSNMR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). google.com XRPD is particularly definitive for identification. In addition to Forms H and L, other polymorphic forms have been identified in patent literature, including Forms G, G1, G2, and S, each defined by a unique set of characteristic XRPD peaks. epo.orggoogleapis.com

Polymorph Crystal System Melting Point (°C) Key XRPD Peaks (2-Theta °) Reference
Form H Monoclinic141-1459.6, 20.4, 22.0, 23.4, 25.2, 26.8 google.comepo.orggoogle.com
Form L Orthorhombic138-14210.5, 15.7 google.comepo.orggoogle.com
Form G1 --10.1, 10.7, 12.1, 17.1, 20.0, 22.4, 24.4 googleapis.com
Form G2 --10.4, 13.2, 16.8, 18.5, 20.1, 21.2, 21.8 googleapis.com

Table compiled from data in cited patents and publications.

Synthetic Routes for Radiolabeled (S,S)-Asenapine Maleate Derivatives

Radiolabeled compounds are indispensable tools in drug development, used for metabolism, excretion, and pharmacokinetic studies. Synthetic methods for preparing radiolabeled derivatives of asenapine have been reported in the scientific literature. google.comgoogle.comgoogle.com

Mass balance studies in various species, including mice, rats, dogs, and humans, have been conducted using radiolabeled asenapine to understand its metabolic fate. fda.gov Furthermore, the synthesis of stable isotope-labeled versions, such as [13CD3]-asenapine, has been accomplished to serve as internal standards and aid in the study of its metabolites. researchgate.net

In Vitro Pharmacological Characterization of S,s Asenapine Maleate at the Molecular and Receptor Level

Comprehensive Receptor Binding Affinity Profiling of (S,S)-Asenapine Maleate (B1232345)

(S,S)-Asenapine maleate is a multi-receptor antagonist with high affinity for a broad spectrum of serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. selleckchem.comnih.gov Its binding profile is distinct from other antipsychotic agents, showing a different rank order of affinities and potent interactions across several key receptor families involved in neuropsychiatric signaling. nih.govresearchgate.net

(S,S)-Asenapine maleate displays potent binding to numerous serotonin (5-HT) receptor subtypes. researchgate.net It exhibits particularly high affinity for the 5-HT2A, 5-HT2C, 5-HT2B, 5-HT7, and 5-HT6 receptors. nih.govselleckchem.com This strong interaction with serotonergic systems is a key feature of its pharmacological profile. fda.gov The compound acts as an antagonist at these receptors, with some studies suggesting it may function as a partial agonist at the 5-HT1A receptor subtype. psychopharmacologyinstitute.comwikipedia.org Research indicates that repeated administration of asenapine (B1667633) can lead to region-specific changes in serotonin receptor density, such as decreasing 5-HT2A binding while increasing 5-HT1A binding in the prefrontal cortex. nih.gov

Table 1: Binding Affinities of (S,S)-Asenapine Maleate at Serotonergic Receptors

Receptor SubtypeKi (nM) psychopharmacologyinstitute.compKi nih.govselleckchem.com
5-HT1A2.58.6
5-HT1B4.08.4
5-HT2A0.0610.2
5-HT2B0.169.8
5-HT2C0.0310.5
5-HT5A1.68.8
5-HT60.259.6
5-HT70.139.9

Table 2: Binding Affinities of (S,S)-Asenapine Maleate at Dopaminergic Receptors

Receptor SubtypeKi (nM) psychopharmacologyinstitute.compKi nih.govselleckchem.com
D11.48.9
D21.38.9
D30.429.4
D41.19.0

(S,S)-Asenapine maleate is a potent antagonist at both α1- and α2-adrenergic receptors. psychopharmacologyinstitute.comnih.gov It binds with high affinity to all α2-adrenergic subtypes, including α2A, α2B, and α2C. nih.govselleckchem.com This interaction with the adrenergic system is a significant component of its broad receptor profile. nih.gov Studies have shown that prolonged administration of asenapine can increase the binding of ligands to both α1- and α2-adrenergic receptors in the frontal cortex of rats. nih.gov

Table 3: Binding Affinities of (S,S)-Asenapine Maleate at Adrenergic Receptors

Receptor SubtypeKi (nM) psychopharmacologyinstitute.compKi nih.govselleckchem.com
α11.28.9
α21.2-
α2A-8.9
α2B-9.5
α2C-8.9

High-affinity binding to histamine receptors is another defining characteristic of (S,S)-Asenapine maleate. It is a potent antagonist of the H1 receptor and also possesses a moderate affinity for the H2 receptor. psychopharmacologyinstitute.comselleckchem.com (S,S)-Asenapine maleate is noted as being the only agent among several compared antipsychotics to show appreciable affinity for the H2 receptor subtype. nih.gov

Table 4: Binding Affinities of (S,S)-Asenapine Maleate at Histaminergic Receptors

Receptor SubtypeKi (nM) psychopharmacologyinstitute.compKi nih.govselleckchem.com
H11.09.0
H26.28.2

A distinguishing feature of (S,S)-Asenapine maleate's receptor profile is its lack of significant activity at muscarinic cholinergic receptors. fda.govdrugbank.com In vitro binding assays have demonstrated a very low affinity for these receptors. nih.govwikipedia.org For example, the inhibition constant (Ki) for the M1 muscarinic receptor has been measured at 8128 nM, and the pKi value for muscarinic receptors is generally less than or equal to 5, indicating a negligible interaction at clinically relevant concentrations. psychopharmacologyinstitute.comnih.gov This lack of affinity suggests that effects typically associated with anticholinergic activity are not expected. drugbank.comnih.gov

Investigations into Ligand-Receptor Dynamics and Binding Kinetics of (S,S)-Asenapine Maleate

The interaction between a ligand and its receptor is a dynamic process defined by more than just binding affinity (Kd). It also involves the rates of association (kon) and dissociation (koff), which determine the time a drug resides at its receptor—a concept known as residence time. nih.govnih.gov A longer residence time, resulting from a slow dissociation rate, can be a key determinant of in vivo efficacy. nih.gov

While comprehensive studies detailing the specific association and dissociation rate constants for (S,S)-Asenapine maleate at its various high-affinity targets are not extensively detailed in the available literature, its functional impact provides insight into its receptor dynamics. The compound functions as a potent antagonist across the majority of its target receptors. researchgate.netselleckchem.com

In Vitro Assays for Functional Receptor Antagonism and Agonism of (S,S)-Asenapine Maleate

(S,S)-Asenapine Maleate, the active entity of asenapine maleate, demonstrates a distinct functional profile characterized by potent antagonist activity across a wide array of receptors, with a notable exception of partial agonism at the serotonin 5-HT1A receptor. researchgate.net Functional assays, which measure the biological response of a receptor upon ligand binding, have been instrumental in characterizing these properties.

In vitro studies using cloned human receptors have confirmed that asenapine behaves as a potent antagonist at numerous serotonin, dopamine, α-adrenergic, and histamine receptors. nih.gov Its antagonist activity is particularly high at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as dopamine D2 and D3 receptors. nih.gov The functional blockade of these receptors is believed to be a key component of its mechanism of action. openmedicinalchemistryjournal.com For instance, its antagonism at dopamine D2 receptors is a critical feature for its antipsychotic effects. nih.gov

The antagonist potency of (S,S)-Asenapine Maleate at various human receptors, determined through in vitro functional assays, is summarized in the table below. The pKB value is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, with higher values indicating greater antagonist potency.

Receptor TargetAntagonist Potency (pKB)
Serotonin 5-HT1A7.4
Serotonin 5-HT1B8.1
Serotonin 5-HT2A9.0
Serotonin 5-HT2B9.3
Serotonin 5-HT2C9.0
Serotonin 5-HT68.0
Serotonin 5-HT78.5
Dopamine D29.1
Dopamine D39.1
Adrenergic α2A7.3
Adrenergic α2B8.3
Adrenergic α2C6.8
Histamine H18.4

Data sourced from Shahid M, et al. J Psychopharmacol. 2009. nih.gov

Molecular Modeling and Docking Studies of (S,S)-Asenapine Maleate with Specific Receptor Targets

Molecular modeling and docking studies provide computational insights into the specific interactions between a ligand, such as (S,S)-Asenapine Maleate, and its protein target at a molecular level. While detailed docking studies of asenapine with many of its primary serotonin and dopamine receptor targets are not widely published, a receptor-based screening study has explored its affinity for the central Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII). openmedicinalchemistryjournal.com

CaMKII is a crucial enzyme in the central nervous system, and its overexpression has been linked to the pathogenesis of several brain disorders. openmedicinalchemistryjournal.com A repurposing study employed molecular docking to investigate the binding of asenapine to the catalytic sites of CaMKIIα and CaMKIIβ isoforms. openmedicinalchemistryjournal.com

The docking experiments revealed that asenapine could be anchored within the catalytic sites of both CaMKIIα and CaMKIIβ through several key binding interactions. openmedicinalchemistryjournal.com The docked poses, or conformations, of the asenapine molecule were subsequently energy-minimized to eliminate any potential clashes with the receptor structure. openmedicinalchemistryjournal.com This computational analysis suggested a favorable binding affinity, which was later confirmed by in vitro enzymatic assays showing that asenapine can inhibit both CaMKII isoforms in the micromolar range. openmedicinalchemistryjournal.com This study highlights asenapine as a potential lead compound for developing CaMKII inhibitors. openmedicinalchemistryjournal.com

While this research provides a specific example of asenapine's interaction with a non-traditional target, similar computational approaches are vital for understanding the structural basis of its high-affinity binding to its primary neuropsychiatric targets, such as the dopamine D2 and serotonin 5-HT2A receptors. Such studies can elucidate the specific amino acid residues responsible for binding, rationalize its selectivity profile, and guide the design of novel compounds with tailored pharmacological properties.

Preclinical Pharmacodynamic Investigations of S,s Asenapine Maleate in Animal Models

Neurotransmitter Efflux Studies in Rodent Brain Models (e.g., Dopamine (B1211576), Acetylcholine)

(S,S)-Asenapine Maleate (B1232345), hereafter referred to as asenapine (B1667633), has been shown in preclinical studies to modulate the release of several key neurotransmitters in the brain. tandfonline.comdrugbank.comtandfonline.com Microdialysis studies in freely moving rats have been instrumental in characterizing its neurochemical profile, revealing a preferential increase in dopamine (DA), norepinephrine (B1679862) (NE), and acetylcholine (B1216132) (ACh) efflux in cortical and limbic brain regions. tandfonline.comresearchgate.netnih.gov

Investigations into its effects on the dopaminergic system found that asenapine significantly increases extracellular DA levels in the medial prefrontal cortex (mPFC) and hippocampus (HIP). researchgate.netnih.gov This effect was observed at subcutaneous (s.c.) doses of 0.05, 0.1, and 0.5 mg/kg. researchgate.netnih.gov In contrast, a significant enhancement of DA efflux in the nucleus accumbens (NAc) was only seen at the highest dose of 0.5 mg/kg. researchgate.netnih.gov This regional selectivity, favoring the mPFC and HIP over the NAc, is a characteristic shared with other atypical antipsychotic drugs. researchgate.netnih.gov Further studies suggest the mechanism for increased cortical dopamine involves a local action at nerve terminals, whereas the effect in the nucleus accumbens is dependent on the activation of dopaminergic neurons in the ventral tegmental area (VTA). nih.gov

Similarly, asenapine influences cholinergic activity with regional specificity. At doses of 0.1 and 0.5 mg/kg (s.c.), it significantly increased ACh efflux in the mPFC. researchgate.netnih.gov However, only the 0.5 mg/kg dose elevated ACh levels in the HIP, and no tested doses increased ACh efflux in the NAc. researchgate.netnih.gov The effects on both DA and ACh efflux at the 0.1 mg/kg dose were reportedly blocked by pretreatment with a 5-HT(1A) antagonist, suggesting an indirect agonistic action at 5-HT(1A) receptors contributes to these effects. researchgate.netnih.gov

Asenapine also modulates noradrenergic and serotonergic systems. A 0.1 mg/kg (s.c.) dose was found to increase NE efflux in both the mPFC and HIP, but it did not affect serotonin (B10506) (5-HT) efflux in these regions. researchgate.netnih.gov Local administration of asenapine directly into the cortex via microdialysis probe increased the efflux of dopamine, noradrenaline, and serotonin. nih.gov

Table 1: Effect of Asenapine on Neurotransmitter Efflux in Rat Brain Regions
NeurotransmitterBrain RegionEffective Doses (s.c.)Observed EffectSource
Dopamine (DA)Medial Prefrontal Cortex (mPFC)0.05, 0.1, 0.5 mg/kgSignificant Increase researchgate.netnih.gov
Dopamine (DA)Hippocampus (HIP)0.05, 0.1, 0.5 mg/kgSignificant Increase researchgate.netnih.gov
Dopamine (DA)Nucleus Accumbens (NAc)0.5 mg/kgSignificant Increase researchgate.netnih.gov
Acetylcholine (ACh)Medial Prefrontal Cortex (mPFC)0.1, 0.5 mg/kgSignificant Increase researchgate.netnih.gov
Acetylcholine (ACh)Hippocampus (HIP)0.5 mg/kgSignificant Increase researchgate.netnih.gov
Acetylcholine (ACh)Nucleus Accumbens (NAc)Not effective at tested dosesNo Increase researchgate.netnih.gov
Norepinephrine (NE)Medial Prefrontal Cortex (mPFC) & Hippocampus (HIP)0.1 mg/kgIncrease researchgate.netnih.gov

Modulation of Glutamate (B1630785) Transmission in Animal Brain Regions by (S,S)-Asenapine Maleate

Preclinical evidence suggests that asenapine potentiates glutamatergic neurotransmission in the cortex. tandfonline.comtandfonline.com Studies using in-vitro intracellular recordings of pyramidal cells in the rat mPFC have shown that asenapine can facilitate N-methyl-D-aspartate (NMDA) receptor-mediated transmission. diva-portal.orgresearchgate.net This facilitation is dependent on dopamine and the activation of D1 receptors. diva-portal.orgresearchgate.net

Furthermore, asenapine has demonstrated the ability to counteract the effects of NMDA receptor antagonists. researchgate.net Like clozapine, asenapine was found to reverse the functional hypoactivity of cortical NMDA receptors induced by phencyclidine (PCP). researchgate.net This suggests a potential mechanism for addressing glutamatergic dysregulation implicated in certain neurological disorders. researchgate.net

In addition to its effects on NMDA receptors, combined administration of asenapine with the selective serotonin reuptake inhibitor (SSRI) escitalopram (B1671245) was shown to facilitate currents mediated by both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the rat mPFC. diva-portal.org This synergistic effect on AMPA receptor-mediated transmission was not achievable by either drug when administered alone, even at higher concentrations. diva-portal.org However, microdialysis studies found that asenapine at a dose of 0.1 mg/kg (s.c.) did not, by itself, have an effect on glutamate and GABA efflux in either the mPFC or the NAc. researchgate.netnih.gov

Behavioral Phenotyping in Animal Models Relevant to Central Nervous System Target Engagement (e.g., Locomotor Activity)

Asenapine's engagement with central nervous system targets translates to distinct behavioral effects in various animal models. tandfonline.comtandfonline.com A key area of investigation has been its impact on locomotor activity (LMA), which is often used to predict antipsychotic efficacy. nih.govtandfonline.com

In rat models, asenapine has been shown to significantly inhibit both spontaneous and stimulant-induced hyperactivity. nih.gov Asenapine reduced spontaneous LMA at subcutaneous doses of 0.01–0.1 mg/kg. nih.gov It also effectively reversed hyperactivity induced by the psychostimulant d-amphetamine. nih.gov The minimum effective dose of asenapine for inhibiting spontaneous LMA was 0.01 mg/kg, which produced a 25% inhibition. nih.gov

Other studies have investigated LMA in the context of L-DOPA-carbidopa-induced hyperactivity. In one such study, a 5 mg/kg oral dose of asenapine solution significantly reduced the locomotor count compared to the induced state in rats. tandfonline.com

Table 2: Effect of Asenapine on Locomotor Activity (LMA) in Rats
ModelAsenapine Dose (s.c.)Observed EffectSource
Spontaneous LMA0.01–0.1 mg/kgSignificant inhibition nih.gov
d-Amphetamine (1 mg/kg) Induced LMA0.03 and 0.1 mg/kgSignificant reversal of hyperactivity nih.gov
d-Amphetamine (3 mg/kg) Induced LMA0.1 and 0.3 mg/kgSignificant reversal of hyperactivity nih.gov

Receptor Occupancy Studies of (S,S)-Asenapine Maleate in Preclinical Animal Brains (e.g., Positron Emission Tomography or Single-Photon Emission Computed Tomography Imaging)

The pharmacodynamic effects of asenapine are rooted in its broad pharmacological profile, characterized by high affinity for a wide range of dopamine, serotonin, and adrenergic receptor subtypes. tandfonline.comtandfonline.com While specific preclinical Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging studies on (S,S)-Asenapine Maleate are not extensively detailed in the provided search context, related methodologies like autoradiography and contextual clinical PET findings provide insight into its receptor engagement in the brain.

Doses of asenapine used in preclinical rat studies were selected to encompass a range that approximates clinically relevant dopamine D2 receptor occupancy levels. nih.govresearchgate.net In clinical PET studies, asenapine demonstrated dose-dependent occupancy of D2 receptors. fda.gov

Preclinical autoradiography studies in rats following chronic (4-week) treatment with asenapine revealed region-specific and dose-dependent changes in dopamine receptor densities. For example, a 0.3 mg/kg dose significantly increased D1-like receptor binding in the mPFC, NAc, and caudate putamen (CPu). researchgate.net The same treatment regimen with 0.1 and 0.3 mg/kg of asenapine increased D2 receptor binding in the mPFC. researchgate.net In contrast, only the 0.3 mg/kg dose significantly increased D2 binding in the NAc and CPu. researchgate.net These findings indicate that repeated treatment with asenapine can dynamically alter the abundance of dopamine receptor subtypes in key brain regions. tandfonline.comresearchgate.net Chronic treatment also modulates other receptor systems, including increases in α1- and α2-adrenergic receptor binding in the cortex and muscarinic cholinergic receptor binding in the cortex and hippocampus. researchgate.net


Advanced Analytical Methodologies for the Characterization and Quantification of S,s Asenapine Maleate

Spectroscopic Characterization of (S,S)-Asenapine Maleate (B1232345)

Mass Spectrometry (MS) and Hyphenated Techniques for (S,S)-Asenapine Maleate (e.g., LC-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), stands as a powerful and highly sensitive tool for the analysis of (S,S)-Asenapine Maleate, especially in biological matrices. nih.govtandfonline.com These techniques are essential for pharmacokinetic studies and for determining the presence of the drug and its metabolites in plasma and urine. derpharmachemica.comnih.gov

In LC-MS/MS analysis, (S,S)-Asenapine is typically ionized using electrospray ionization (ESI) in the positive mode. nih.govxjtu.edu.cn The protonated molecule [M+H]⁺ serves as the precursor ion. For asenapine (B1667633), this corresponds to a mass-to-charge ratio (m/z) of 286.1 or 286.3. nih.govresearchgate.net Subsequent fragmentation (MS2) of this precursor ion generates specific product ions that are used for quantification and confirmation. A common product ion transition monitored is from m/z 286.1 to 166.0. nih.govxjtu.edu.cn

Several validated LC-MS/MS methods have been developed for the determination of asenapine in human plasma. These methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) reaching as low as 0.0025 ng/mL and 0.050 ng/mL, respectively. nih.govxjtu.edu.cn The linearity of these methods is often established over a concentration range suitable for clinical and bioequivalence studies, such as 0.050–20.0 ng/mL. nih.govxjtu.edu.cn

The chromatographic separation is crucial for resolving asenapine from its metabolites, such as N-desmethyl asenapine and asenapine-N-glucuronide, ensuring the selectivity of the assay. nih.govxjtu.edu.cn Typical columns used include Chromolith Performance RP8e and Phenomenex C18. nih.govresearchgate.net Mobile phases are often composed of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with formic acid to facilitate ionization and achieve good peak shape. nih.govxjtu.edu.cn

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI) nih.govxjtu.edu.cn
Precursor Ion (m/z)286.1, 286.3 nih.govxjtu.edu.cnresearchgate.net
Product Ion (m/z)166.0, 229.2 nih.govxjtu.edu.cnresearchgate.net
Limit of Detection (LOD)0.0025 ng/mL nih.govxjtu.edu.cn
Limit of Quantification (LOQ)0.050 ng/mL nih.govxjtu.edu.cn
Linearity Range0.050–20.0 ng/mL nih.govxjtu.edu.cn

Spectrofluorimetric Methods for (S,S)-Asenapine Maleate

Spectrofluorimetry offers a sensitive alternative for the quantification of (S,S)-Asenapine Maleate. derpharmachemica.com This technique leverages the native fluorescence of the asenapine molecule. One developed method involves measuring the native fluorescence at an emission wavelength (λem) of 314 nm after excitation at a wavelength (λex) of 270 nm. derpharmachemica.com This spectrofluorimetric method demonstrated linearity in the concentration range of 1-10 μg/ml. derpharmachemica.com

Another approach utilizes the quenching effect of asenapine on the fluorescence of a dye, such as eosin (B541160) Y. In this method, the quenching of eosin Y's native fluorescence at 545 nm (after excitation at 303 nm) is measured. nih.govresearchgate.net This quenching is proportional to the concentration of asenapine, with a reported linearity range of 0.4-3.2 μg/mL. nih.gov The limit of detection for this quenching method was found to be 0.08 μg/mL. nih.gov

These spectrofluorimetric methods are valuable for purity testing, stability studies, and routine quality control of asenapine in both its pure form and in pharmaceutical formulations. derpharmachemica.com

MethodExcitation Wavelength (nm)Emission Wavelength (nm)Linearity Range (μg/mL)Limit of Detection (μg/mL)Reference
Native Fluorescence2703141-10Not Reported derpharmachemica.com
Eosin Y Quenching3035450.4-3.20.08 nih.gov

Thermal Analysis Techniques for Stability and Solid-State Characterization of (S,S)-Asenapine Maleate

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and characterizing the solid-state properties of (S,S)-Asenapine Maleate. ucl.ac.ukucl.ac.uk These methods are important for understanding the compound's behavior under thermal stress and for identifying different polymorphic forms. google.comgoogle.com

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For (S,S)-Asenapine Maleate, TGA has shown that the compound is thermally stable up to a certain temperature, after which it undergoes decomposition. One study reported a precise decomposition temperature of 234.63°C. ucl.ac.ukucl.ac.uk TGA curves for a stable monoclinic form of asenapine maleate show no significant weight loss until the decomposition temperature is reached, indicating the absence of volatile solvents or water in the crystal structure. google.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transitions, and polymorphic transitions of a substance. For (S,S)-Asenapine Maleate, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. One study determined the melting point to be 141.72°C. ucl.ac.ukucl.ac.uk Another investigation into a stable monoclinic form reported a melting endotherm around 145-148°C. google.com Differences in reported melting points can be attributed to variations in experimental conditions, such as heating rate and sample purity. ucl.ac.uk DSC is also instrumental in identifying different polymorphic forms, such as the H and L forms, and amorphous forms of asenapine maleate, each exhibiting distinct thermal profiles. google.comkcl.ac.uk

TechniqueKey FindingReported Value (°C)Reference
TGADecomposition Temperature234.63 ucl.ac.ukucl.ac.uk
DSCMelting Point141.72 ucl.ac.ukucl.ac.uk
DSCMelting Point (Monoclinic Form)~145-148 google.com

Development of Stability-Indicating Methods for (S,S)-Asenapine Maleate

The development of stability-indicating analytical methods is a regulatory requirement and crucial for ensuring that the quantification of a drug is not affected by the presence of its degradation products. nih.govinnovareacademics.in These methods are designed to separate the intact drug from any impurities or degradants that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. nih.govnih.gov

Several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for (S,S)-Asenapine Maleate. nih.govinnovareacademics.innih.gov These methods typically employ a C18 column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403) or orthophosphoric acid) and an organic modifier like acetonitrile or methanol (B129727). nih.govinnovareacademics.in Detection is commonly performed using a UV detector at wavelengths such as 227 nm, 232 nm, or 270 nm. nih.govinnovareacademics.inscholarsresearchlibrary.com

In forced degradation studies, asenapine solutions are subjected to harsh conditions to intentionally generate degradation products. nih.gov The developed HPLC method must then demonstrate the ability to resolve the main asenapine peak from the peaks of these degradants. nih.govinnovareacademics.in For example, one method showed that the retention time of asenapine was 5.51 minutes, and the degraded product peaks were well-resolved from this pure drug peak. nih.gov Another study reported a retention time of 6.781 minutes with no interference from degradation products. innovareacademics.in

The validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures they are linear, accurate, precise, specific, and robust. innovareacademics.innih.gov The linearity of these methods is often established over a wide concentration range, for instance, from 0.1 to 300 μg/mL, depending on the specific method. nih.govinnovareacademics.in These validated stability-indicating methods are essential for the routine analysis of asenapine in pharmaceutical dosage forms and for stability testing throughout the product's shelf life. nih.govinnovareacademics.iniajps.com

Method TypeColumnMobile Phase ExampleDetection Wavelength (nm)Asenapine Retention Time (min)Reference
RP-HPLCSunFire C180.02 M KH₂PO₄ : Acetonitrile (95:05, v/v), pH 3.52325.51 nih.gov
RP-HPLCBDS Y Persil C180.1% Orthophosphoric acid : Methanol (65:35, v/v)2276.781 innovareacademics.in
RP-HPLCHyperclone BDS C18Potassium phosphate solution with 0.1% triethylamine (B128534) : Acetonitrile (80:20, v/v)Not SpecifiedNot Specified nih.gov

Formulation Science and Advanced Drug Delivery Systems Research for S,s Asenapine Maleate Preclinical Focus

Investigation of Solubility and Dissolution Rate Enhancement Strategies for (S,S)-Asenapine Maleate (B1232345)

(S,S)-Asenapine maleate is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability. nih.govresearchgate.net This inherent low solubility is a significant hurdle in developing effective oral dosage forms. nih.govglobalresearchonline.net To address this, researchers have explored several innovative techniques to improve its solubility and dissolution rate.

Co-crystallization has emerged as a promising strategy to enhance the solubility and dissolution rate of (S,S)-Asenapine maleate. nih.govingentaconnect.com This technique involves combining the active pharmaceutical ingredient (API) with a co-former in a crystalline lattice.

One study investigated the use of various co-formers, including nicotinamide (B372718), urea, and succinic acid, with (S,S)-Asenapine maleate using the solvent evaporation method. researchgate.netnih.gov Co-crystals were successfully formed with nicotinamide and urea. nih.gov The formation of these co-crystals was confirmed through various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-transform Infrared Spectroscopy (FTIR). researchgate.netnih.govresearchgate.net

The results demonstrated that the co-crystals exhibited significantly enhanced dissolution rates compared to the pure drug. researchgate.netnih.gov Specifically, the co-crystals formed with nicotinamide in a 1:3 molar ratio showed the most rapid initial dissolution. nih.gov This enhancement is attributed to the formation of hydrogen bonds between the drug and the co-former, which alters the crystal lattice and reduces the energy required for dissolution. researchgate.netnih.gov

ParameterMethodFindingsReference
Co-former ScreeningSolvent EvaporationSuccessful co-crystal formation with nicotinamide and urea. nih.gov
CharacterizationPXRD, DSC, FTIRConfirmed crystalline nature and hydrogen bonding. researchgate.netnih.govresearchgate.net
Dissolution StudiesIn vitroSignificantly enhanced dissolution rate compared to pure drug. researchgate.netnih.gov
Optimized Co-crystalDrug:Nicotinamide (1:3)Fastest initial dissolution rate. nih.gov

Solid dispersion is another effective method for improving the solubility of poorly water-soluble drugs like (S,S)-Asenapine maleate. nih.gov This technique involves dispersing the drug in an inert carrier matrix at the molecular level. nih.gov While specific preclinical studies focusing solely on solid dispersions of (S,S)-Asenapine maleate are not extensively detailed in the provided search results, the principles of this technique are well-established for BCS Class II drugs.

The process can be achieved through methods like solvent evaporation or hot-melt extrusion. mdpi.com By converting the drug from a crystalline to an amorphous state, solid dispersions can lead to a significant increase in solubility and dissolution rate. mdpi.com For example, a study on a different poorly soluble compound demonstrated a release of approximately 90% in 10 minutes from a solid dispersion, compared to 37% in 2 hours for the free drug. nih.gov

Development and Characterization of Nanoparticle-Based Delivery Systems for (S,S)-Asenapine Maleate

Nanotechnology-based drug delivery systems have shown great promise in improving the oral bioavailability and therapeutic efficacy of (S,S)-Asenapine maleate. sci-hub.sejyoungpharm.org These systems can enhance solubility, protect the drug from degradation, and facilitate its transport across biological membranes.

Nanostructured Lipid Carriers (NLCs) are a new generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, creating a less ordered lipid matrix. kcl.ac.uktandfonline.com This structure allows for higher drug loading and improved stability.

Several preclinical studies have focused on the development and optimization of (S,S)-Asenapine maleate-loaded NLCs. kcl.ac.uktandfonline.comnih.gov These NLCs are typically prepared using techniques like high-shear homogenization or ultrasound dispersion. kcl.ac.uktandfonline.com

Optimized (S,S)-Asenapine maleate-loaded NLCs have demonstrated desirable physicochemical characteristics, including small particle size and high entrapment efficiency. tandfonline.comresearcher.life For instance, one study reported an optimized NLC formulation with a particle size of 97.61 ± 2.48 nm and an entrapment efficiency of 96.74 ± 1.28%. tandfonline.comresearcher.life In vitro drug release studies have shown a sustained release profile, which can be beneficial for maintaining therapeutic drug levels over an extended period. kcl.ac.uknih.gov Furthermore, these NLCs have shown enhanced permeability across Caco-2 cell monolayers, suggesting improved intestinal absorption. kcl.ac.uknih.govresearchgate.net

ParameterValueReference
Particle Size97.61 ± 2.48 nm tandfonline.comresearcher.life
Zeta Potential-20.0 ± 1.5 mV tandfonline.comresearcher.life
Entrapment Efficiency96.74 ± 1.28% tandfonline.comresearcher.life
In Vitro ReleaseSustained release over 24 hours tandfonline.com

Niosomes, which are vesicular systems composed of non-ionic surfactants, and Solid Lipid Nanoparticles (SLNs), which are made from solid lipids, have also been investigated for the delivery of (S,S)-Asenapine maleate. jyoungpharm.orgasiapharmaceutics.info

A study on (S,S)-Asenapine maleate-loaded SLNs reported an optimized formulation with a particle size of 113 ± 4 nm and an entrapment efficiency of 72.4 ± 1.73%. asiapharmaceutics.info In vitro release studies showed that a significant portion of the drug was released in a simulated intestinal fluid (phosphate buffer pH 6.8), indicating the potential for enhanced oral absorption. nih.govresearchgate.net The use of SLNs has been shown to significantly improve the oral bioavailability of (S,S)-Asenapine maleate in preclinical animal models. nih.govresearchgate.net

While specific studies on niosomes for (S,S)-Asenapine maleate were not found in the provided results, niosomes are known to enhance the bioavailability of drugs and can be a promising area for future research. jyoungpharm.org

ParameterValueReference
Particle Size (SLN)113 ± 4 nm asiapharmaceutics.info
Polydispersity Index (SLN)0.34 ± 0.05 asiapharmaceutics.info
Entrapment Efficiency (SLN)72.4 ± 1.73% asiapharmaceutics.info
Zeta Potential (SLN)-41.4 ± 2.25 mV asiapharmaceutics.info
In Vitro Release (SLN)92.09% ± 3.40% in phosphate (B84403) buffer pH 6.8 nih.govresearchgate.net

Transfersomes are ultradeformable vesicles that are particularly effective for transdermal drug delivery. tandfonline.comjaper.in They can squeeze through pores in the skin that are much smaller than their own diameter. japer.in

Research has been conducted to develop (S,S)-Asenapine maleate-loaded transfersomes to enhance its permeation through the skin, thereby bypassing first-pass metabolism. tandfonline.comdovepress.com These transfersomes are typically prepared using a thin-film hydration method with phospholipids (B1166683) and an edge activator like sodium deoxycholate. tandfonline.com

An optimized transfersomal formulation of (S,S)-Asenapine maleate had a vesicle size of 126.0 nm and an entrapment efficiency of 54.96%. tandfonline.com In vitro skin permeation studies demonstrated a synergistic effect when the transfersomes were combined with a chemical enhancer like ethanol, leading to a significant increase in the amount of drug permeated across the skin. tandfonline.com

ParameterValueReference
Vesicle Size126.0 nm tandfonline.com
Polydispersity Index0.232 tandfonline.com
Zeta Potential-43.7 mV tandfonline.com
Entrapment Efficiency54.96% tandfonline.com
In Vitro PermeationSynergistic enhancement with ethanol tandfonline.com

Preclinical In Vitro and Ex Vivo Permeability Studies of (S,S)-Asenapine Maleate

Preclinical investigations into the permeability of (S,S)-Asenapine Maleate have utilized various models to predict its absorption characteristics. As a compound classified under the Biopharmaceutics Classification System (BCS) as Class 2, it possesses low solubility and high permeability. fda.gov

In Vitro Permeability Studies:

Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption, have been instrumental in evaluating asenapine's permeability. Studies have reported the apparent permeability (Papp) of asenapine (B1667633) across Caco-2 cell monolayers to be 1 x 10⁻⁵ cm/sec. thepharmstudent.com This value suggests good potential for intestinal absorption.

Further research has explored the impact of advanced formulations on asenapine's permeability. For instance, nanostructured lipid carriers (NLCs) loaded with asenapine maleate demonstrated significantly greater apparent permeability across Caco-2 cells compared to the plain drug. nih.govkcl.ac.ukresearchgate.net One study quantified this, showing a Papp value of 24.2 ± 1.5 x 10⁻⁶ cm/sec for the NLC formulation versus 4.1 ± 0.3 x 10⁻⁶ cm/sec for the plain drug. kcl.ac.uk The mechanism for this enhanced uptake was identified as time and energy-dependent, involving clathrin-caveolae mediated endocytosis. nih.gov

In Vitro Permeability of (S,S)-Asenapine Maleate Formulations

FormulationPermeability ModelApparent Permeability (Papp) (cm/sec)Reference
AsenapineCaco-2 cell monolayer1 x 10⁻⁵ thepharmstudent.com
Asenapine Maleate-loaded NLCsCaco-2 cells24.2 ± 1.5 x 10⁻⁶ kcl.ac.uk
Plain Asenapine MaleateCaco-2 cells4.1 ± 0.3 x 10⁻⁶ kcl.ac.uk

Ex Vivo Permeability Studies:

Ex vivo models, such as the everted rat ileum sac, provide a more complex biological environment to assess drug absorption. Asenapine maleate-loaded NLCs have shown greater permeability across the everted rat ileum compared to the plain drug, corroborating the findings from in vitro Caco-2 cell studies. nih.govkcl.ac.ukresearchgate.nettandfonline.comhku.hk

The potential for transdermal delivery has also been explored using ex vivo skin models. Invasomes, a type of lipid vesicle, containing limonene (B3431351) demonstrated a high transdermal flux of 3401.6 ± 604.2 (μ g/h.cm ²). nih.gov Another study utilizing lavender oil-based lipid nanocapsules (LO-LNCs) also showed increased permeation of asenapine across rat skin. researchgate.net These findings suggest that with appropriate formulation strategies, transdermal administration could be a viable alternative route.

Evaluation of Sustained Release Formulations and Mechanisms in Preclinical Models of (S,S)-Asenapine Maleate

The development of sustained-release formulations for (S,S)-Asenapine Maleate aims to improve patient compliance and provide more stable plasma concentrations.

Nanostructured Lipid Carriers (NLCs):

In vitro drug release studies have consistently shown that NLCs can provide sustained release of asenapine maleate. nih.govkcl.ac.ukresearchgate.nettandfonline.comresearchgate.netresearchgate.net One study reported an initial burst release of approximately 20%, followed by a sustained release of about 75% over 24 hours. tandfonline.com The release mechanism is primarily attributed to the diffusion of the encapsulated drug from the lipid matrix. tandfonline.com The Korsmeyer-Peppas model has been used to describe the anomalous (non-Fickian) release from these NLCs, which can last for up to 24 hours. jyoungpharm.org

Poly(lactic-co-glycolic acid) (PLGA) Microspheres:

For long-term sustained release, PLGA microspheres have been investigated. A study using a microfluidic approach to prepare uniform-sized microspheres demonstrated a sustained release of asenapine maleate for up to 40 days with a low initial burst release. tandfonline.comnih.gov In vivo pharmacokinetic studies in beagles following intramuscular injection of these microspheres showed a 4.4-fold increase in bioavailability compared to sublingual tablets, with a mean residence time of 14 days. tandfonline.comnih.gov

Preclinical Pharmacokinetic Parameters of Sustained-Release (S,S)-Asenapine Maleate Formulations

FormulationAnimal ModelAdministration RouteKey FindingsReference
Asenapine Maleate-loaded NLCsRatsOral22-fold enhancement in bioavailability compared to pure drug. tandfonline.com
Asenapine Maleate-loaded PLGA MicrospheresBeaglesIntramuscular4.4-fold increase in bioavailability; Mean residence time of 14 days. tandfonline.comnih.gov
Asenapine Maleate-loaded Invasomes-TransdermalBioavailability of 54.5% compared to 3.6% for oral administration. Sustained release over 72 hours. nih.gov

Targeted Delivery Strategies for (S,S)-Asenapine Maleate (e.g., Brain Delivery in Animal Models)

Given that the brain is the primary target organ for asenapine's therapeutic action, strategies to enhance its delivery to the central nervous system (CNS) are of significant interest.

Intranasal Delivery:

The intranasal route offers a potential pathway for direct nose-to-brain delivery, bypassing the blood-brain barrier (BBB). mdpi.com Several studies have focused on developing nanoformulations for intranasal administration.

Nanostructured Lipid Carriers (NLCs): Asenapine-loaded NLCs have been shown to improve drug delivery to the brain via the intranasal route. jyoungpharm.org Pharmacokinetic studies in animals demonstrated higher brain bioavailability and a better therapeutic profile compared to the pure drug administered intranasally. jyoungpharm.org These formulations were also associated with a significant decrease in extrapyramidal side effects in behavioral studies. researchgate.net

Mucoadhesive Nanoemulsions (MNEs): An intranasal MNE of asenapine maleate was developed to enhance nasomucosal adhesion and direct brain targeting. researchgate.net A single-dose pharmacokinetic study in male Wistar rats revealed a significantly higher concentration of asenapine in the brain (284.33 ± 5.5 ng/mL) following intranasal administration of the MNE compared to intravenous administration. researchgate.net

Oral Formulations for Brain Delivery:

While oral administration faces the challenge of the BBB, nanotechnology-based formulations have shown promise in improving brain uptake.

Solid Lipid Nanoparticles (SLNs): Tween 80-coated SLNs have been designed to enhance permeability across the BBB. researchgate.net Brain distribution studies in rats after oral administration of asenapine-loaded SLNs showed higher drug accumulation in the brain compared to an asenapine suspension. asiapharmaceutics.info Fluorescence microscopy studies further confirmed the targeting of these coated nanoparticles to the brain. researchgate.net

Computational and Theoretical Chemistry Studies of S,s Asenapine Maleate

Conformational Analysis and Molecular Dynamics Simulations of (S,S)-Asenapine Maleate (B1232345)

(S,S)-Asenapine maleate, a compound used in the management of certain psychiatric conditions, has been the subject of computational studies to understand its three-dimensional structure and dynamic behavior. nih.govebi.ac.uk These studies are crucial for elucidating its interaction with biological targets.

Conformational analysis of (S,S)-asenapine maleate involves identifying the stable arrangements of its atoms in space. Molecular dynamics (MD) simulations provide a deeper understanding of these conformations by modeling the movement of atoms and molecules over time. Such simulations have been employed to investigate the interactions between asenapine (B1667633) and biological macromolecules, such as enzymes. manipal.edu For instance, MD simulations were used to model the interactions between bio-enhancers and enzymes like CYP1A2 and CYP3A4, which are involved in the metabolism of asenapine. manipal.edu These simulations analyze parameters like binding scores, energy minimization, and the types of interactions (e.g., hydrophobic, polar) to predict how the compound will behave in a biological system. manipal.edu

In one study, molecular docking was utilized to predict the most likely binding poses of asenapine within the cavity of cyclodextrin (B1172386). researchgate.net The results of these docking studies were consistent with conformations determined by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Furthermore, MD simulations were initiated from these predicted poses to observe the dynamic stability and behavior of the asenapine-cyclodextrin inclusion complex. researchgate.net These simulations revealed the potential for different orientations of the asenapine molecule within the cyclodextrin cavity, highlighting the flexibility of the interaction. researchgate.net

The combination of conformational analysis and MD simulations provides valuable insights into the structural and dynamic properties of (S,S)-asenapine maleate, which are essential for understanding its mechanism of action at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity of (S,S)-Asenapine Maleate

Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules like (S,S)-asenapine maleate. These methods, based on the principles of quantum mechanics, can provide detailed information about the distribution of electrons within the molecule and predict its chemical behavior.

The electronic structure of a molecule determines many of its properties, including how it interacts with other molecules. For (S,S)-asenapine maleate, understanding its electronic structure is key to comprehending its interactions with biological receptors. The dual descriptor, which is derived from quantum chemical calculations, can be used to visualize the nucleophilic and electrophilic character of different atomic sites within the molecule. researchgate.net This information helps in predicting which parts of the asenapine molecule are likely to be involved in chemical reactions or binding interactions.

The reactivity of (S,S)-asenapine maleate is directly related to its electronic structure. The pKa of the protonated base of asenapine is 8.6, and the Log P values for the neutral and cationic species are 4.9 and 1.4, respectively. thepharmstudent.com These values, which can be understood through quantum chemical principles, influence the drug's absorption, distribution, and ability to cross biological membranes.

While specific quantum chemical calculation results for (S,S)-asenapine maleate are not extensively detailed in the provided search results, the application of these methods is a standard approach in modern drug design and analysis. researchgate.net General-purpose quantum chemistry program packages are available that can perform a wide range of electronic structure calculations, including density functional theory and other advanced methods, to study the properties of molecules like asenapine. researchgate.net

Prediction of Binding Modes and Molecular Interactions with Biological Targets of (S,S)-Asenapine Maleate

The therapeutic effects of (S,S)-asenapine maleate are attributed to its interaction with a variety of biological targets, primarily neurotransmitter receptors. ebi.ac.uk Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how asenapine binds to these receptors and the nature of the molecular interactions involved. manipal.eduresearchgate.net

Asenapine exhibits high affinity for a broad spectrum of receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), adrenergic (α), and histamine (B1213489) (H) receptors. wikipedia.org It acts as an antagonist at most of these receptors, meaning it blocks their activity. ebi.ac.ukebi.ac.uk The efficacy of asenapine is thought to be primarily mediated through its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. wikidoc.orgchemicalbook.com

Molecular docking studies have been employed to predict the binding poses of asenapine within the binding sites of its target receptors. For example, in silico studies have investigated the interaction of asenapine with enzymes responsible for its metabolism, such as CYP1A2 and CYP3A4. manipal.eduresearchgate.net These studies identify key binding sites and the types of intermolecular interactions, such as hydrophobic and polar interactions, that stabilize the drug-receptor complex. manipal.edu The binding scores obtained from these simulations provide a quantitative measure of the interaction strength. manipal.edu

The table below summarizes the binding affinities (pKi) of asenapine for various human receptors. A higher pKi value indicates a stronger binding affinity.

ReceptorpKi
5-HT1A8.6
5-HT1B8.4
5-HT2A10.2
5-HT2B9.8
5-HT2C10.5
5-HT5A8.8
5-HT69.5
5-HT79.9
α1-adrenergic8.9
α2A-adrenergic8.9
α2B-adrenergic9.5
α2C-adrenergic8.9
D18.9
D28.9
D39.4
D49.0
H19.0
H28.2
Data sourced from Wikipedia wikipedia.org

It is noteworthy that asenapine has a significantly lower affinity for muscarinic cholinergic receptors. wikipedia.orgwikidoc.org This receptor binding profile distinguishes it from some other antipsychotic medications and is thought to contribute to its specific therapeutic and side-effect profile. wikipedia.orgdrugbank.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Asenapine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This approach allows researchers to predict the activity of new, unsynthesized analogs and to understand the structural features that are important for a desired biological effect.

While specific QSAR studies focused solely on (S,S)-asenapine maleate analogs are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to the development and optimization of antipsychotic drugs. researchgate.net QSAR models are built by first generating a set of chemical descriptors for each molecule in a training set of compounds with known activities. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., physicochemical properties), 2D (e.g., topological indices), or 3D (e.g., molecular shape). researchgate.net

More advanced QSAR approaches, such as 4D, 5D, and 6D-QSAR, have been developed to overcome the limitations of traditional 3D-QSAR. researchgate.net These multidimensional QSAR methods can provide more predictive models for drug design. researchgate.net

In the context of antipsychotic drug discovery, QSAR models can be used to guide the synthesis of new analogs with improved efficacy or a more favorable side-effect profile. researchgate.net For example, a QSAR study on a series of fluphenazine (B1673473) analogs, another antipsychotic, was conducted to understand their pro-apoptotic activity. researchgate.net Similarly, QSAR models have been used to evaluate the biological activities of other psychiatric drugs. researchgate.net

The development of robust and predictive QSAR models for asenapine analogs would be a valuable tool for identifying novel compounds with potentially enhanced therapeutic properties for the treatment of psychotic disorders.

Preclinical Metabolism and Pharmacokinetic Investigations of S,s Asenapine Maleate

In Vitro Metabolic Pathway Characterization (e.g., CYP1A2 Oxidation, UGT1A4 Glucuronidation)

The metabolism of asenapine (B1667633) is extensive and proceeds through two primary pathways: direct conjugation and oxidative metabolism. europa.eu In vitro studies have identified that direct glucuronidation is a major route, mediated specifically by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). europa.eufda.gov This process leads to the formation of asenapine N+-glucuronide, which has been identified as the predominant drug-related substance in human plasma. europa.eu

The second major pathway is oxidation, which is carried out by the cytochrome P450 (CYP) enzyme system. nih.gov The principal enzyme responsible for the oxidative metabolism of asenapine is CYP1A2. europa.eufda.govresearchgate.net To a lesser extent, CYP3A4 and CYP2D6 also contribute to its oxidation. europa.eufda.govresearchgate.net Key metabolites formed through this pathway include N-desmethylasenapine. europa.euthepharmstudent.com The extensive nature of this metabolism is highlighted by the low oral bioavailability of asenapine (<2%), which is attributed to significant first-pass metabolism in the gut and liver. nih.govthepharmstudent.com

The main metabolic routes for asenapine are summarized below:

Direct Glucuronidation: Mediated by UGT1A4. europa.eufda.gov

Oxidative Metabolism: Primarily mediated by CYP1A2, with minor contributions from CYP3A4 and CYP2D6. europa.eufda.gov

Enantioselective Metabolism Studies of (S,S)-Asenapine Maleate (B1232345)

Asenapine is administered as a racemate of its (+) and (-) enantiomers. Preclinical investigations have demonstrated enantioselectivity in its metabolism. tga.gov.au Studies in mice, rats, and rabbits revealed enantioselective metabolism leading to the N-desmethyl derivative, as evidenced by higher area under the curve (AUC) values for the (+)-enantiomer. tga.gov.aufda.gov In rats, the (+)-asenapine enantiomer showed a higher plasma concentration compared to the (-)-asenapine enantiomer. nih.gov

Specifically, the formation of the N-desmethyl metabolite appears to be enantioselective. The exposure to (S,S)-N-desmethyl-asenapine was found to be more than twofold higher than that of (R,R)-N-desmethyl-asenapine. tga.gov.au However, this difference is not considered to be of clinical relevance because N-desmethyl-asenapine has a much lower affinity for therapeutically relevant receptors compared to the parent compound, and its exposure levels are lower. tga.gov.au In contrast to the findings in rodents and rabbits, this enantioselectivity was not observed in dogs. tga.gov.aufda.gov

Preclinical In Vitro Drug-Drug Interaction Studies (Enzyme Inhibition/Induction) of (S,S)-Asenapine Maleate

In vitro studies using cultured human hepatocytes have been conducted to evaluate the potential of asenapine to cause drug-drug interactions through enzyme inhibition or induction. The findings indicate that asenapine does not cause induction of CYP1A2 or CYP3A4 activities. europa.eufda.gov

Regarding enzyme inhibition, in vitro data show that asenapine is a weak inhibitor of CYP2D6. europa.eufda.gov The potential effects of other drugs on asenapine's metabolism have also been investigated. Since asenapine is cleared primarily by UGT1A4 and CYP1A2, studies have explored the impact of inhibitors and inducers of these pathways. europa.eu While many of these were clinical studies, the preclinical in vitro findings form the basis for these investigations, highlighting CYP1A2 and UGT1A4 as the key enzymes of interest. nih.gov

The table below summarizes the results from interaction studies, which are informed by the preclinical understanding of asenapine's metabolic pathways.

Coadministered Drug (Postulated Effect)Effect on Asenapine CmaxEffect on Asenapine AUC
Fluvoxamine (CYP1A2 inhibitor)+13%+29%
Paroxetine (CYP2D6 inhibitor)-13%-9%
Imipramine (CYP1A2/2C19/3A4 inhibitor)+17%+10%
Cimetidine (CYP3A4/2D6/1A2 inhibitor)-13%+1%
Carbamazepine (CYP3A4 inducer)-16%-16%
Valproate (UGT1A4 inhibitor)+2%-1%

Data derived from clinical studies based on preclinical metabolic pathways. nih.gov

Preclinical Pharmacokinetic Assessments in Animal Models (e.g., Absorption, Distribution, Excretion) of (S,S)-Asenapine Maleate

The pharmacokinetics of asenapine have been characterized in several animal models, revealing species differences.

Absorption and Bioavailability: Following oral administration, the bioavailability of asenapine varies significantly among species. In rats, oral bioavailability is reported to be between 20-65%, whereas in dogs, it is much lower, at a maximum of 10%. fda.gov This low oral bioavailability is largely due to extensive first-pass metabolism. thepharmstudent.com

Distribution: Asenapine is rapidly and widely distributed throughout the body, which is indicated by its large volume of distribution of approximately 20-25 L/kg in animal models. europa.euthepharmstudent.com This suggests significant distribution into extravascular tissues. Asenapine is also highly bound (95%) to plasma proteins, including albumin and α1-acid glycoprotein. europa.euthepharmstudent.com Autoradiography studies in rats using radiolabelled asenapine showed that both the parent compound and its N-desmethyl metabolite can penetrate the blood-brain barrier. thepharmstudent.com

Excretion: Asenapine is classified as a high clearance compound. europa.eu Following administration of a radiolabeled dose, the recovery of the dose was approximately 90%, with about 50% found in the urine and 40% in the feces. europa.eu

Pharmacokinetic parameters of asenapine following oral administration in Sprague-Dawley rats are presented in the table below.

Pharmacokinetic ParameterValue (Mean ± SD)
Half-life (t½)32.74 ± 7.51 h
Elimination Rate Constant (Kel)0.0220 ± 0.0015 h⁻¹

Data from a study in Sprague-Dawley rats. kcl.ac.uknih.gov Note that another study reported a t½ of 54.3 ± 0.6 h for an NLC formulation. kcl.ac.uk

Advanced Research Topics and Future Directions for S,s Asenapine Maleate

Exploration of Novel Binding Targets Beyond Established Receptors for (S,S)-Asenapine Maleate (B1232345)

While the therapeutic effects of asenapine (B1667633) are largely attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, emerging research is exploring its interactions with other molecular targets that may contribute to its unique clinical profile and suggest new therapeutic applications. psychopharmacologyinstitute.comthepharmstudent.com

A significant finding is the identification of asenapine as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . nih.govrcsb.orgbiorxiv.org TAAR1 is a G protein-coupled receptor that modulates monoaminergic neurotransmission and is a promising target for neuropsychiatric disorders. nih.govwikipedia.org An in vitro screening of 89 aminergic drugs identified asenapine as a potent activator of TAAR1, with efficacy comparable to the endogenous ligand β-phenylethylamine (PEA). nih.gov This agonistic activity at TAAR1 is noteworthy as it contrasts with asenapine's antagonist action at most other monoaminergic receptors and may contribute to its therapeutic effects. rcsb.orgwikipedia.org

Furthermore, drug repurposing studies using computational methods have identified the central Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) as a potential novel target for asenapine. openmedicinalchemistryjournal.com In silico molecular docking simulations predicted that asenapine could bind to and inhibit CaMKIIα and CaMKIIβ isozymes. openmedicinalchemistryjournal.com Subsequent in vitro enzymatic assays confirmed these predictions, revealing that asenapine exhibits micromolar inhibitory activity against these central CaMKII isozymes. openmedicinalchemistryjournal.com As CaMKII is implicated in various neurological disorders, this finding highlights asenapine as a potential lead compound for the development of novel CaMKII inhibitors. openmedicinalchemistryjournal.com

These explorations beyond asenapine's established receptor profile open new avenues for understanding its mechanism of action and for identifying novel therapeutic indications.

Development of Next-Generation (S,S)-Asenapine Maleate Analogs with Modified Pharmacological Profiles

Efforts are underway to develop next-generation analogs of (S,S)-asenapine maleate with improved pharmacokinetic properties and potentially enhanced therapeutic profiles. A key strategy in this endeavor is deuteration , the process of replacing hydrogen atoms with their heavier isotope, deuterium (B1214612). medchemexpress.combioscientia.de

Deuteration can alter the metabolic profile of a drug, often leading to a reduced rate of metabolism and a longer half-life. bioscientia.de This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. bioscientia.de For asenapine, which undergoes extensive metabolism, this approach could lead to more stable plasma concentrations and potentially a reduced dosing frequency. nih.goveuropa.eu Several deuterated analogs of asenapine have been synthesized and are being investigated. google.comgoogle.com For instance, Asenapine-13C,d3 is a labeled version of asenapine that incorporates both carbon-13 and deuterium isotopes, which is useful in metabolic and pharmacokinetic studies. medchemexpress.com

Beyond deuteration, the development of analogs with modified receptor binding affinities is another active area of research. The goal is to design compounds that retain the beneficial properties of asenapine while minimizing potential side effects. This involves creating derivatives with altered substitutions on the dibenzo-oxepino pyrrole (B145914) scaffold. nih.gov For example, a transdermal patch formulation of asenapine, HP-3070 , has been developed to provide steady drug delivery, which may improve its safety profile by reducing peak plasma concentrations. nih.govresearchgate.net

The development of these next-generation analogs, informed by a deeper understanding of asenapine's structure-activity relationships, holds promise for creating novel therapeutic agents with optimized pharmacological profiles.

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding of (S,S)-Asenapine Maleate

A range of advanced analytical techniques are being employed to gain a more profound understanding of the mechanisms of action of (S,S)-asenapine maleate. These methods are crucial for quantifying the drug and its metabolites in various biological matrices and for elucidating its complex metabolic pathways. tandfonline.comresearchgate.net

Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are central to this research. tandfonline.comresearchgate.net

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the quantification of asenapine in pharmaceutical formulations. tandfonline.comresearchgate.net

For the analysis of asenapine and its metabolites in biological samples like plasma, urine, and feces, more sensitive hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant method, offering high specificity and sensitivity for detecting and quantifying the various metabolic products. nih.govtandfonline.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis has also been developed for the separation and quantification of asenapine from its degradation products, which is particularly useful for stability studies. researchgate.net

These analytical methods have been instrumental in characterizing the extensive metabolism of asenapine. nih.gov Studies using radiolabeled [14C]-asenapine have revealed that the primary metabolic routes are direct glucuronidation (mediated by UGT1A4) and oxidation via cytochrome P450 enzymes (mainly CYP1A2). nih.goveuropa.eu A multitude of metabolites have been identified, including asenapine N+-glucuronide (the principal circulating metabolite), N-desmethylasenapine, and various hydroxylated and conjugated products. nih.gov

The application of these advanced analytical techniques provides a detailed picture of asenapine's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for understanding its pharmacological activity and for the development of new formulations and analogs.

Integration of Omics Technologies in Preclinical Research (e.g., Proteomics, Metabolomics) Related to (S,S)-Asenapine Maleate

The integration of "omics" technologies, such as proteomics and metabolomics, is providing a systems-level understanding of the biological effects of (S,S)-asenapine maleate. These approaches allow for the comprehensive analysis of proteins and metabolites, offering insights into the broader physiological impact of the drug beyond its direct receptor interactions. mdpi.com

Proteomics , the large-scale study of proteins, has been used to investigate the effects of atypical antipsychotics, including asenapine, on protein expression in various tissues. nih.gov One study profiled the skeletal muscle proteome of patients treated with atypical antipsychotics and mood stabilizers, including a patient on asenapine. nih.gov While this study had a small sample size, it points towards the potential of proteomics to identify distinct protein pathways influenced by these treatments, which could be targets for future investigation. nih.gov

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, is another powerful tool. It can be used to identify biomarkers related to drug response and side effects. scholaris.caresearchgate.net Studies have begun to explore the metabolomic signatures associated with antipsychotic treatment. scholaris.ca For example, research in antipsychotic-naive patients has shown that treatment can lead to changes in the levels of various metabolites, such as acylcarnitines and fatty acids, which may be linked to the metabolic side effects of these drugs. scholaris.ca Although these studies often group different antipsychotics, the findings provide a foundation for more specific investigations into the metabolomic effects of asenapine.

The integration of these omics technologies in preclinical research is still in its early stages for asenapine specifically. However, it holds immense potential for elucidating its complex mechanisms of action, identifying biomarkers for treatment response, and understanding the molecular basis of its therapeutic and adverse effects. mdpi.com

Computational Approaches for Drug Repurposing and Analog Design of (S,S)-Asenapine Maleate

Computational methods are playing an increasingly vital role in the advanced research of (S,S)-asenapine maleate, particularly in the areas of drug repurposing and the design of novel analogs. nih.govstanford.edunih.gov These in silico approaches offer a cost-effective and efficient way to screen for new therapeutic applications and to design molecules with improved properties. openmedicinalchemistryjournal.comresearchgate.net

Drug repurposing leverages computational screening of existing drug libraries against various biological targets. nih.gov A notable success in this area for asenapine is the identification of its inhibitory activity against CaMKII. openmedicinalchemistryjournal.com This discovery was initiated through receptor-based virtual screening, where molecular docking simulations predicted a favorable binding affinity of asenapine to CaMKII. openmedicinalchemistryjournal.com This in silico finding was then validated by experimental assays, demonstrating the power of computational methods in identifying novel therapeutic targets for existing drugs. openmedicinalchemistryjournal.com

Analog design utilizes computational tools to create new molecules with modified pharmacological profiles. researchgate.net Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a key technique. researchgate.netresearchgate.net By understanding the binding interactions of asenapine with its receptors, medicinal chemists can design analogs with enhanced affinity, selectivity, or improved pharmacokinetic properties. researchgate.net For instance, computational pipelines can be used to design and screen large virtual libraries of asenapine derivatives to identify candidates with desirable characteristics before they are synthesized and tested in the lab. researchgate.net

The table below summarizes some of the computational approaches and their applications in asenapine research.

Computational ApproachApplication in Asenapine ResearchKey Findings/Potential
Molecular Docking Predicting binding of asenapine to novel targets.Identified CaMKII as a potential target for asenapine. openmedicinalchemistryjournal.com
Virtual Screening High-throughput screening of compound libraries.Can identify new uses for asenapine and its analogs. openmedicinalchemistryjournal.comresearchgate.net
Pharmacophore Modeling Identifying essential structural features for activity.Guides the design of new analogs with specific receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Relating chemical structure to biological activity.Can predict the activity of unsynthesized asenapine analogs.

These computational approaches are accelerating the pace of research and development for (S,S)-asenapine maleate, enabling the exploration of new therapeutic possibilities and the rational design of next-generation antipsychotics.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stability of (S,S)-Asenapine Maleate in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of 0.1% phosphoric acid and acetonitrile (70:30 v/v) is widely used for purity assessment . For stability studies, employ forced degradation under acidic/alkaline conditions and analyze degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Solid-phase extraction (SPE) is recommended for sample preparation in biological matrices to minimize interference .
Analytical Method Application Key Parameters
HPLC-UVPurity analysisColumn: C18, λ = 254 nm
LC-MS/MSDegradation profilingIonization: ESI+, MRM transitions
SPE + GC-MSVisceral sample analysisRecovery: >85%, LOD: 0.1 ng/mL

Q. How should researchers design dose-response experiments to evaluate (S,S)-Asenapine Maleate’s antagonism of 5-HT and D2 receptors?

  • Methodological Answer : Use competitive radioligand binding assays with [³H]-spiperone (D2) and [³H]-ketanserin (5-HT2A) in transfected HEK293 cells. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Normalize data to vehicle controls and include positive controls (e.g., haloperidol for D2) to validate assay sensitivity . For in vivo validation, employ prepulse inhibition (PPI) tests in rodent models, with dose ranges of 0.1–5 mg/kg (sublingual administration) .

Q. What statistical methods are appropriate for analyzing behavioral data from (S,S)-Asenapine Maleate studies in animal models?

  • Methodological Answer : Use mixed-effects models (SPSSAU or R) to account for repeated measures (e.g., locomotor activity over time). For categorical outcomes (e.g., Fos expression), apply chi-square tests with Bonferroni correction. Report effect sizes (Cohen’s d) and 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo efficacy for (S,S)-Asenapine Maleate?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Conduct parallel studies comparing:

  • In vitro : Receptor binding assays using brain homogenates .
  • In vivo : Microdialysis to measure dopamine/acetylcholine levels in the prefrontal cortex .
  • Statistical Approach : Use Bland-Altman plots to assess agreement between datasets. If divergence persists, consider metabolite activity (e.g., N-desmethylasenapine) via LC-MS/MS .

Q. What methodological strategies improve the bioavailability of (S,S)-Asenapine Maleate in CNS-targeted formulations?

  • Methodological Answer :

  • Nasal Delivery : Develop mucoadhesive microemulsion gels (e.g., 2% chitosan) to enhance nasal residence time. Assess bioavailability via AUC comparisons (plasma vs. brain homogenates) .

  • Sustained-Release Implants : Use poly(lactic-co-glycolic acid) (PLGA) microspheres (85:15 ratio) for 28-day release profiles. Validate using in vitro dissolution (pH 7.4 PBS) and in vivo PK/PD modeling .

    Formulation Bioavailability Enhancement Key Study
    Nasal gel3.2-fold increase in brain AUCKulkarni et al., 2017
    PLGA microspheres90% release over 30 daysZhai et al., 2020

Q. How should researchers address conflicting data on (S,S)-Asenapine Maleate’s impact on gut microbiota in preclinical models?

  • Methodological Answer : Contradictions (e.g., decreased Akkermansia muciniphila vs. no change in Eubacterium rectale) may stem from dosing regimens or animal diets. Standardize protocols:

  • Dosing : Administer 1 mg/kg/day orally for 14 days.
  • Microbiome Analysis : Use 16S rRNA sequencing (V4 region) and adjust for batch effects via DESeq2. Compare results to metagenomic datasets from human schizophrenia cohorts .

Q. What experimental controls are critical when studying (S,S)-Asenapine Maleate’s off-target effects on histamine receptors?

  • Methodological Answer : Include:

  • Positive Controls : Diphenhydramine (H1 antagonist) at 10 μM.
  • Negative Controls : Receptor-free cell lines (e.g., CHO-K1).
  • Data Validation : Perform Schild regression analysis to confirm competitive antagonism. Use siRNA knockdown to isolate H1 receptor contributions .

Methodological Guidelines

  • Data Presentation : Follow "classic three-line table" formats for analytical results, with raw data in appendices .
  • Ethical Compliance : For in vivo studies, document IACUC approval and randomization methods (e.g., block randomization) .
  • Conflict Resolution : Use systematic reviews (PRISMA guidelines) to reconcile contradictory findings, emphasizing effect sizes and sample size adequacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.